molecular formula C19H17N3O4S B2632005 1-(benzenesulfonyl)-3-[3-(benzyloxy)pyridin-2-yl]urea CAS No. 1023480-57-0

1-(benzenesulfonyl)-3-[3-(benzyloxy)pyridin-2-yl]urea

Cat. No.: B2632005
CAS No.: 1023480-57-0
M. Wt: 383.42
InChI Key: CKEBWZMNSRNXQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(benzenesulfonyl)-3-[3-(benzyloxy)pyridin-2-yl]urea is a synthetic organic compound that belongs to the class of sulfonylureas These compounds are known for their diverse applications in medicinal chemistry, particularly as hypoglycemic agents used in the treatment of diabetes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-3-[3-(benzyloxy)pyridin-2-yl]urea typically involves the reaction of benzenesulfonyl chloride with 3-(benzyloxy)pyridin-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and minimize costs. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(benzenesulfonyl)-3-[3-(benzyloxy)pyridin-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of benzyloxy-pyridine carboxylic acid.

    Reduction: Formation of benzyloxy-pyridine amine.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and protein functions.

    Medicine: Potential use as a therapeutic agent, particularly in the treatment of diabetes or as an anti-inflammatory agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-3-[3-(benzyloxy)pyridin-2-yl]urea would depend on its specific application. In medicinal chemistry, sulfonylureas typically work by stimulating insulin release from pancreatic beta cells. The benzyloxy-pyridinyl moiety might interact with specific molecular targets, modulating biological pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Tolbutamide: Another sulfonylurea used as a hypoglycemic agent.

    Glibenclamide: A more potent sulfonylurea with similar applications.

    Chlorpropamide: Known for its long duration of action in diabetes treatment.

Uniqueness

1-(benzenesulfonyl)-3-[3-(benzyloxy)pyridin-2-yl]urea stands out due to its unique structural features, which may confer distinct biological activities and therapeutic potentials compared to other sulfonylureas.

Properties

IUPAC Name

1-(benzenesulfonyl)-3-(3-phenylmethoxypyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c23-19(22-27(24,25)16-10-5-2-6-11-16)21-18-17(12-7-13-20-18)26-14-15-8-3-1-4-9-15/h1-13H,14H2,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEBWZMNSRNXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.